ethyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate
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Overview
Description
Ethyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a chemical compound belonging to the class of thieno[2,3-d]pyrimidines. These compounds are of significant interest due to their diverse chemical and biological properties.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines typically involves the condensation of various starting materials. For instance, novel thieno[2,3-d]pyrimidines have been synthesized through the condensation of appropriate secondary amines with 6-(2-methylthio-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidines (Ho & Yao, 2009). Another method involves the heating of amino-pyrazolo pyrimidine with diethyl malonate under reflux (Farghaly & Gomha, 2011).
Molecular Structure Analysis
Thieno[2,3-d]pyrimidines exhibit interesting structural characteristics. Their molecular structures have been characterized using various techniques like IR, 1H NMR, mass, and UV-vis spectroscopy (Ho & Yao, 2009). The crystal structures of some thieno[2,3-d]pyrimidines show how their unique arrangement contributes to their chemical properties and potential biological activities (Gangjee et al., 2009).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines participate in various chemical reactions. For example, they can undergo cyclocondensation reactions, producing a range of products depending on the reactants and conditions (Maraf et al., 2021). They can also form hydrolysis products and undergo reactions with different reagents, leading to the formation of diverse heterocyclic systems (Youssef et al., 2011).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidines, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, their solubility in different solvents and their fluorescence characteristics in solutions like ethyl acetate and acetone are notable (Ho & Yao, 2009).
Chemical Properties Analysis
The chemical properties of thieno[2,3-d]pyrimidines are defined by their reactivity, functional groups, and potential for forming derivatives. They exhibit a range of reactions, including cyclization and interaction with various reagents, which can result in the formation of compounds with potential biological activity (Youssef et al., 2011).
properties
IUPAC Name |
ethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-2-21-14(19)9-18-10-17-15-12(16(18)20)8-13(22-15)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXIZSVCUAULHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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